2-tert-Butyl-2-methoxy-1,3-diphenylpropane-1,3-dione
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Overview
Description
2-tert-Butyl-2-methoxy-1,3-diphenylpropane-1,3-dione is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and two phenyl groups attached to a propane-1,3-dione backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2-methoxy-1,3-diphenylpropane-1,3-dione typically involves the alkylation of phenol derivatives with tert-butyl groups under acid-catalyzed conditions. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-2-methoxy-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-tert-Butyl-2-methoxy-1,3-diphenylpropane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-2-methoxy-1,3-diphenylpropane-1,3-dione involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylphenol: Shares the tert-butyl group but differs in the overall structure and properties.
tert-Butyldimethylsilyloxyacetaldehyde: Contains a tert-butyl group and is used in different synthetic applications.
2-Methyl-2-tert-butyl-1,3-dithiane: Another compound with a tert-butyl group, used in various chemical reactions.
Uniqueness
2-tert-Butyl-2-methoxy-1,3-diphenylpropane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and phenyl groups, along with the tert-butyl group, makes it a versatile compound in organic synthesis and research.
Properties
CAS No. |
136897-13-7 |
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Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-tert-butyl-2-methoxy-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C20H22O3/c1-19(2,3)20(23-4,17(21)15-11-7-5-8-12-15)18(22)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
ZSNLEVJATWJBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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